GlcNAc-6S

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

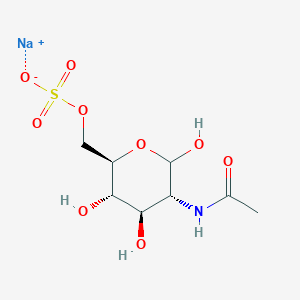

GlcNAc-6S is a useful research compound. Its molecular formula is C8H14NNaO9S and its molecular weight is 323.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Role in Autoimmune Diseases

Research has demonstrated that GlcNAc-6S plays a vital role in modulating immune responses, particularly in autoimmune conditions. A study highlighted the use of GlcNAc-6-acetate, a pro-drug form of GlcNAc, which enhances N-glycan branching and inhibits pro-inflammatory T cell responses. This compound was shown to suppress the differentiation of T helper 1 (T H1) and T helper 17 (T H17) cells while promoting regulatory T cell differentiation. In mouse models of multiple sclerosis and inflammatory bowel disease, oral supplementation with GlcNAc significantly improved outcomes by enhancing N-glycan branching and inhibiting autoimmune responses .

Myelination and Peripheral Nervous System Health

This compound is essential for the proper myelination of peripheral nerves. Research indicates that GlcNAc-6-O-sulfotransferase-1 (GlcNAc6ST-1) is crucial for synthesizing sulfated N-glycans, which are necessary for normal myelination and axonal survival in the peripheral nervous system (PNS). Mice deficient in GlcNAc6ST-1 exhibited abnormal myelination and axonal degeneration, underscoring the importance of this compound in maintaining PNS integrity .

Cancer Biology

In cancer research, this compound has been implicated in tumor progression and metastasis. Specifically, studies have shown that 6-O-sulfated glycans synthesized by GlcNAc6ST-2 are associated with colon cancer. The expression levels of this enzyme correlate with cancer-specific glycan structures that promote tumor growth. Advanced mass spectrometry techniques have been employed to map these sulfoglycomic changes, revealing distinct substrate specificities of human GlcNAc-6-sulfotransferases that may serve as potential biomarkers for cancer diagnosis and prognosis .

Glycan Biosynthesis

This compound is also involved in glycan biosynthesis pathways. It acts as a precursor for generating glucosamine-6-phosphate, which can be converted into fructose-6-phosphate, an essential intermediate in glycolysis. This metabolic pathway highlights the versatility of this compound as a substrate that supports cellular energy production while contributing to glycan synthesis .

Therapeutic Potential

The therapeutic applications of this compound extend beyond its biochemical roles. Its ability to modulate immune responses presents opportunities for developing treatments for autoimmune diseases and inflammatory conditions. Clinical trials have indicated that low-dose oral administration of GlcNAc can improve symptoms in patients with treatment-resistant inflammatory bowel disease without significant side effects . Furthermore, ongoing research aims to explore its potential as a therapeutic agent in cancer treatment by targeting specific glycan structures associated with malignancy.

Table 1: Summary of Research Findings on this compound Applications

Eigenschaften

Molekularformel |

C8H14NNaO9S |

|---|---|

Molekulargewicht |

323.26 g/mol |

IUPAC-Name |

sodium;[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C8H15NO9S.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1 |

InChI-Schlüssel |

CBUJZKTVEFVBBG-FROKLYQUSA-M |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O)O.[Na+] |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)O.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.